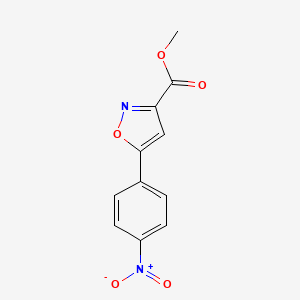
3-(3-Methoxyphenoxy)propanenitrile
Overview
Description
3-(3-Methoxyphenoxy)propanenitrile: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol It is characterized by a methoxy group attached to a phenoxy ring, which is further connected to a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-Methoxyphenol and Acrylonitrile:
Industrial Production Methods:
While specific industrial production methods for 3-(3-Methoxyphenoxy)propanenitrile are not widely documented, the synthesis from 3-Methoxyphenol and acrylonitrile can be scaled up for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Products: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the nitrile group can yield primary amines.
-
Substitution:
Reagents: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-(3-Methoxyphenoxy)propanenitrile can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound may serve as a building block for the development of new drugs and therapeutic agents.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenoxy)propanenitrile depends on its specific applicationFor example, the nitrile group can participate in nucleophilic addition reactions, while the methoxy and phenoxy groups can engage in aromatic substitution reactions .
Comparison with Similar Compounds
- 3-(4-Methoxyphenoxy)propanenitrile
- 3-Methoxypropionitrile
- 3-Methoxypropylnitrile
Comparison:
- 3-(3-Methoxyphenoxy)propanenitrile is unique due to the position of the methoxy group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. Compared to 3-(4-Methoxyphenoxy)propanenitrile , the position of the methoxy group can lead to different steric and electronic effects, affecting the compound’s chemical behavior and applications .
Properties
IUPAC Name |
3-(3-methoxyphenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGAVKXXJLPDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279001 | |
| Record name | 3-(3-methoxyphenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-84-1 | |
| Record name | 6279-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6279-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-methoxyphenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1594646.png)













